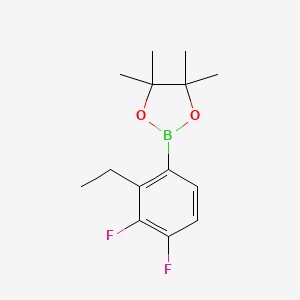![molecular formula C19H14O2 B14024612 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14024612.png)
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a butadienone moiety
Vorbereitungsmethoden
The synthesis of 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 2-bromo-1-phenylbutadiene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed coupling conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran.
Procedure: The 4-methoxyphenylacetylene is reacted with 2-bromo-1-phenylbutadiene in the presence of a palladium catalyst and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by column chromatography to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and butadiene moieties.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of small molecules with biological targets.
Medicinal Chemistry: Researchers explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
1-[2-[2-(4-Methoxyphenyl)ethynyl]phenyl]-2,3-butadien-1-one can be compared with similar compounds such as:
1,2-Bis(4-methoxyphenyl)ethyne: This compound shares the methoxyphenyl and ethynyl groups but lacks the butadienone moiety, resulting in different chemical and physical properties.
1,2-Bis(4-methoxyphenyl)acetylene: Similar to the previous compound, it has the methoxyphenyl and ethynyl groups but differs in the overall structure and reactivity.
4-Methoxyphenylacetylene: This simpler compound serves as a starting material for the synthesis of more complex derivatives, including this compound.
Eigenschaften
Molekularformel |
C19H14O2 |
|---|---|
Molekulargewicht |
274.3 g/mol |
InChI |
InChI=1S/C19H14O2/c1-3-6-19(20)18-8-5-4-7-16(18)12-9-15-10-13-17(21-2)14-11-15/h4-8,10-11,13-14H,1H2,2H3 |
InChI-Schlüssel |
QJHKJTAYHQJGIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)C=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





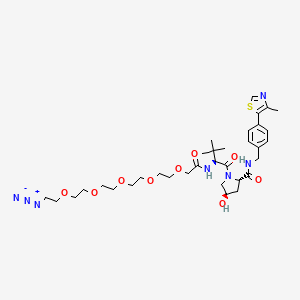
![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)
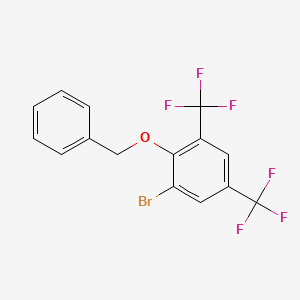
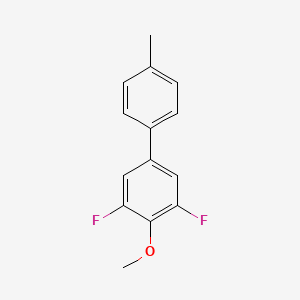
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)
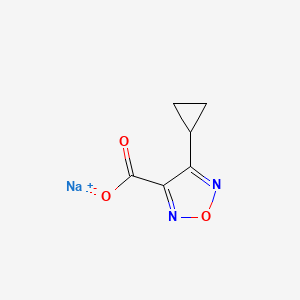

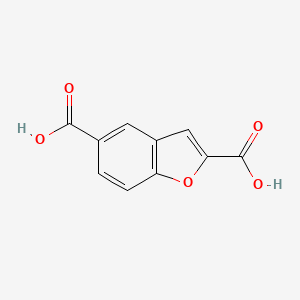
![(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)

